molecular formula C22H24N4O3 B2760738 (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1251557-62-6

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

カタログ番号: B2760738
CAS番号: 1251557-62-6
分子量: 392.459
InChIキー: DVGPUSVWRNLDHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrrolo[3,4-c]pyrazole derivative featuring a tert-butyl group at position 2 and a 1H-pyrrol-1-yl substituent at position 2. The pyrrolo[3,4-c]pyrazole core is fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a methanone linker.

Key structural features include:

  • Pyrrolo[3,4-c]pyrazole core: A bicyclic heterocycle known for its rigid planar structure, enabling strong interactions with biological targets .
  • tert-Butyl group: Enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .
  • 1H-Pyrrol-1-yl substituent: Aromatic heterocycle that may participate in π-π stacking or hydrogen bonding with target proteins .
  • 2,3-Dihydrobenzo[b][1,4]dioxin: A fused oxygen-containing heterocycle contributing to solubility and electronic effects .

特性

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-22(2,3)26-20(24-10-6-7-11-24)15-12-25(13-16(15)23-26)21(27)19-14-28-17-8-4-5-9-18(17)29-19/h4-11,19H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPUSVWRNLDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3COC4=CC=CC=C4O3)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule belonging to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

This compound features a unique dual heterocyclic structure comprising a pyrrolo[3,4-c]pyrazole core and a benzo[b][1,4]dioxin moiety. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Property Value
Molecular Formula C₁₈H₂₀N₆O
Molecular Weight 336.4 g/mol
CAS Number 1286697-91-3

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been hypothesized to interact with key proteins involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have demonstrated that related pyrazole compounds effectively reduce inflammatory markers in cell cultures.

Antimicrobial Properties

Compounds with similar structural features have also shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the effects of various pyrazole derivatives on cancer cell lines found that compounds with similar structures to our target compound exhibited IC₅₀ values less than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound may bind effectively to targets such as Bcl-2 proteins involved in apoptosis regulation. This interaction could lead to enhanced apoptotic signaling pathways in cancer cells .
  • Comparative Analysis : A comparative analysis of several pyrazole derivatives indicated that those with bulky substituents like tert-butyl groups displayed improved activity profiles against inflammatory and cancerous cells compared to their unsubstituted counterparts .

類似化合物との比較

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related pyrrolo-pyrazole and methanone derivatives. Below is a detailed analysis based on synthesis, substituent effects, and biological activity (where available):

Key Findings:

Synthetic Routes: The target compound likely shares synthetic similarities with Compound 26 (), which employs HATU-mediated amide coupling in DMF, a standard method for heterocyclic functionalization . In contrast, pyrazole derivatives like 7a () use malononitrile or cyanoacetate-based reactions under milder conditions .

The 2,3-dihydrobenzo[b][1,4]dioxin moiety in the target compound introduces oxygen atoms, which may improve water solubility relative to the benzo-triazole in Compound 26 .

Biological Activity :

  • While the target compound lacks reported bioactivity data, structurally related compounds exhibit diverse applications. For example, α,β-unsaturated ketones () show antimicrobial activity, and benzo-triazole derivatives () are explored as kinase inhibitors .

Chirality and Stereochemistry :

  • highlights the importance of stereochemistry in pyrrolo-pyrrole derivatives (e.g., (3aS,6aS) vs. (3aR,6aR) configurations), which influence binding affinity . The target compound’s stereochemical configuration is unspecified but could critically impact its pharmacological profile.

Table 2: Functional Group Impact

Functional Group Target Compound Compound 26 Compound
Lipophilic Groups tert-Butyl, 1H-pyrrol-1-yl tert-Butyl, benzo-triazole 3,4,5-Trimethoxyphenyl
Polar Groups Dihydrodioxin oxygen atoms Amide carbonyl Hydroxyl, methoxy
Potential Bioactivity Unknown Kinase inhibition Anticancer (speculative)

Q & A

Q. Q1. What are effective synthetic routes for this pyrrolo-pyrazole-dioxin methanone derivative?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

  • Step 1: Condensation of substituted pyrazole precursors with pyrrole derivatives under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .
  • Step 2: Coupling with 2,3-dihydrobenzo[b][1,4]dioxin-2-yl methanone via nucleophilic acyl substitution. Purification often employs column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol .
  • Key Considerations: Monitor reaction progress using TLC and optimize temperature (-20°C to reflux) to minimize side products .

Q. Q2. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, tert-butyl groups show distinct singlet peaks at ~1.3 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C23_{23}H27_{27}N3_3O3_3: 393.205) .
  • Chromatography: HPLC with a C18 column and UV detection ensures purity (>95%) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield in the cyclization step?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility. For example, DMF enhances nucleophilicity in Suzuki-Miyaura coupling steps .
  • Catalyst Selection: Compare Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands (e.g., XPhos) for cross-coupling efficiency. Pd(PPh3_3)4_4 may reduce side reactions in boronic acid couplings .
  • Temperature Control: Use microwave-assisted synthesis to accelerate reactions (e.g., 120°C for 2 hours vs. 24 hours conventional heating) .

Q. Q4. What strategies resolve contradictions in spectroscopic data for diastereomers?

Methodological Answer:

  • Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and assign configurations via optical rotation .
  • X-ray Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals in a 2-propanol/water mixture .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Q. Q5. How do steric effects from the tert-butyl group influence reactivity?

Methodological Answer:

  • Kinetic Studies: Compare reaction rates of tert-butyl-substituted analogs with methyl or hydrogen analogs. Tert-butyl groups slow electrophilic substitution due to steric hindrance .
  • Molecular Dynamics Simulations: Use software like Schrodinger Suite to model steric clashes in transition states .

Q. Q6. What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td_d) under nitrogen atmosphere .

Experimental Design and Data Analysis

Q. Q7. How to design a stability-indicating assay for long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze monthly for purity (HPLC), crystallinity (PXRD), and hygroscopicity (DVS) .
  • Light Sensitivity: Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradation products .

Q. Q8. How can computational tools predict biological activity of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate with MD simulations for binding stability .
  • QSAR Modeling: Train models on pyrazole derivatives’ bioactivity data to predict IC50_{50} values for new analogs .

Troubleshooting Contradictory Results

Q. Q9. How to address inconsistent yields in scale-up syntheses?

Methodological Answer:

  • Mixing Efficiency: Use computational fluid dynamics (CFD) to optimize stirring rates in large reactors .
  • Purification Adjustments: Replace column chromatography with fractional crystallization for cost-effective scale-up .

Q. Q10. What analytical approaches differentiate polymorphic forms?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD): Compare diffraction patterns of batches crystallized from ethanol vs. acetonitrile .
  • DSC (Differential Scanning Calorimetry): Identify melting points and enthalpic transitions unique to each polymorph .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。